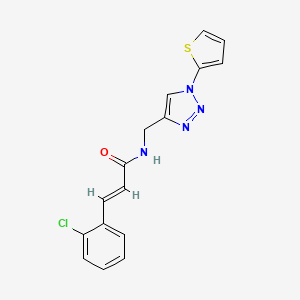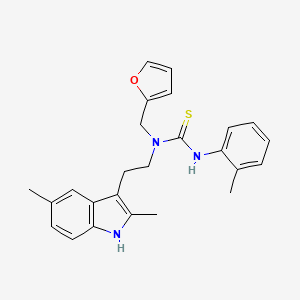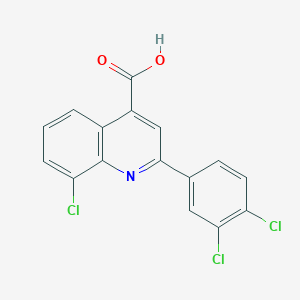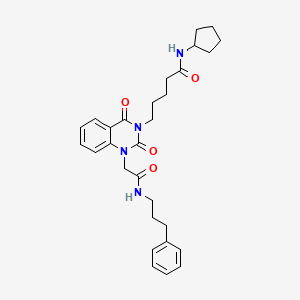![molecular formula C26H22FN3O3S B2410257 2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(p-tolyl)acetamide CAS No. 899987-21-4](/img/structure/B2410257.png)
2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(p-tolyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups and rings, including a fluorophenyl group, a methyl group, a dioxospiro ring, an indoline ring, a thiazolidin ring, and a tolyl group. These groups could potentially confer a variety of chemical properties to the compound .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The fluorophenyl and tolyl groups are aromatic and could contribute to the compound’s stability and reactivity . The dioxospiro and thiazolidin rings could also impact the compound’s three-dimensional structure and properties .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its various functional groups. For instance, the fluorophenyl and tolyl groups could participate in electrophilic aromatic substitution reactions . Additionally, the compound could potentially act as a dual inhibitor of human P-glycoprotein and Staphylococcus aureus Nor A efflux pump .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure and functional groups. For example, the presence of fluorine could increase the compound’s stability and affect its reactivity .Applications De Recherche Scientifique
Antibacterial Activity
Research into the antibacterial properties of novel N-(benzo[d] thiazol-2-yl)-2-((2,4’-dioxospiro[indoline-3, 2’-thiazolidin]-3'-yl)amino)acetamide derivatives demonstrated that certain compounds within this category exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests a potential application in developing new antibacterial agents (Borad et al., 2015).
Anti-inflammatory and Analgesic Activity
Studies have shown that derivatives of the base compound possess significant anti-inflammatory and analgesic properties. For instance, certain derivatives were synthesized and displayed considerable anti-inflammatory activity by inhibiting carrageenin-induced edema and showing analgesic effects that sometimes exceeded those of reference drugs like indomethacin and phenylbutazone (Vigorita et al., 1988).
Antimicrobial Agents
The synthesis of thiazolidine-4-one derivatives has been pursued for their potential antimicrobial effects. Some compounds within this class have been found to have promising antimicrobial activity, including actions against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi. This underscores the potential for developing new antimicrobial agents based on these molecular frameworks (Baviskar et al., 2013).
Anticonvulsant Evaluation
Indoline derivatives have been evaluated for their anticonvulsant activities using various models. The results indicated that specific compounds exhibited significant anticonvulsant activity, highlighting the therapeutic potential of these compounds in treating seizure disorders (Nath et al., 2021).
Src Kinase Inhibitory and Anticancer Activities
Research into N-benzyl substituted (((2-morpholinoethoxy)phenyl)thiazol-4-yl)acetamide derivatives, which share structural similarities with the base compound, demonstrated Src kinase inhibitory activities and anticancer effects. These studies provide insights into the role of specific structural elements in inhibiting cancer cell proliferation and offer potential pathways for cancer therapy development (Fallah-Tafti et al., 2011).
Orientations Futures
Propriétés
IUPAC Name |
2-[3-(4-fluorophenyl)-7'-methyl-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FN3O3S/c1-16-6-10-19(11-7-16)28-22(31)14-29-24-17(2)4-3-5-21(24)26(25(29)33)30(23(32)15-34-26)20-12-8-18(27)9-13-20/h3-13H,14-15H2,1-2H3,(H,28,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMJKIGFOHGKJNG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C3=C(C=CC=C3C4(C2=O)N(C(=O)CS4)C5=CC=C(C=C5)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(p-tolyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-chlorophenyl)-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2410178.png)

![2-bromo-4H-thieno[2,3-c]pyrrol-6(5H)-one](/img/structure/B2410182.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-methylthiazole-5-carboxamide](/img/structure/B2410187.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2410188.png)



![N-[(5-Cyano-1-methylpyrrol-3-yl)methyl]-N-(2,2-dimethylbutyl)prop-2-enamide](/img/structure/B2410194.png)

